Upacicalcet is classified as a calcimimetic, a type of drug that mimics the action of calcium on tissues, particularly in the regulation of PTH secretion. It was developed by Sanwa Kagaku Kenkyusho under license from EA Pharma. The compound is derived from aniline through a series of chemical reactions, which positions it within the broader category of synthetic organic compounds used in pharmacotherapy .
The synthesis of Upacicalcet begins with aniline as the primary raw material. The process involves several key steps:
The molecular formula for Upacicalcet is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.42 g/mol. The structure features multiple functional groups, including amine and sulfonic acid moieties, which are crucial for its biological activity. The specific arrangement of atoms allows for effective binding to calcium-sensing receptors, enhancing its pharmacological efficacy .
Upacicalcet primarily interacts with calcium-sensing receptors through allosteric modulation. This mechanism involves:
The mechanism by which Upacicalcet exerts its effects involves:
Relevant data regarding its pharmacokinetics indicate that it has a rapid absorption profile when administered intravenously, with peak plasma concentrations occurring shortly after administration .
Upacicalcet is primarily utilized in the management of secondary hyperparathyroidism associated with chronic kidney disease, particularly for patients undergoing hemodialysis. Its ability to effectively lower PTH levels makes it an essential therapeutic option for maintaining calcium balance and preventing related complications such as bone disease and cardiovascular issues associated with elevated PTH levels .
In addition to its clinical applications, Upacicalcet serves as a valuable research tool for studying calcium-sensing mechanisms and receptor pharmacology, contributing to broader understanding in endocrinology and nephrology fields .
Upacicalcet (brand name Upacita®) is an intravenously administered calcimimetic agent approved in Japan for treating secondary hyperparathyroidism (SHPT) in hemodialysis patients [6]. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), it suppresses excessive parathyroid hormone (PTH) secretion by enhancing the receptor's sensitivity to extracellular calcium [1] [5]. Unlike earlier calcimimetics, upacicalcet exhibits a unique molecular binding profile targeting specific amino acid residues in the CaSR's extracellular domain, which underlies its distinct pharmacological properties [10]. Its development addresses the clinical need for agents that effectively control PTH hyper-secretion in chronic kidney disease (CKD) while minimizing disturbances in mineral homeostasis [5] [6].
SHPT is a prevalent complication of CKD characterized by dysregulated mineral metabolism and progressive parathyroid hyperplasia. The pathophysiology involves interconnected mechanisms:
The consequences include high-turnover bone disease (osteitis fibrosa), vascular calcification, and increased cardiovascular mortality [2] [5].
Calcium homeostasis relies on a tightly orchestrated system involving the parathyroid glands, kidneys, bone, and intestines:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7